molecular formula C15H17ClF3NO B5776498 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide

Cat. No. B5776498
M. Wt: 319.75 g/mol
InChI Key: YDNVKFTXUFHEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide, also known as CPP-115, is a compound that has been of great interest in scientific research due to its potential therapeutic properties. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders. In

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for cocaine addiction.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in lab experiments.
However, there are also some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments. One limitation is that it is highly specific to GABA-AT, which means that it may not be suitable for investigating the role of other enzymes or neurotransmitters in the brain. Additionally, the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide on brain function may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from lab experiments.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide. One area of interest is the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide for neurological and psychiatric disorders. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has potential as a treatment for epilepsy, anxiety disorders, and cocaine addiction, but further research is needed to determine its safety and efficacy in humans.
Another area of interest is the role of GABA in brain development and plasticity. Studies have shown that GABA plays a key role in regulating neuronal development and plasticity, and that dysfunction of the GABA system may contribute to the development of neurological and psychiatric disorders. Investigating the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in these processes could provide valuable insights into the mechanisms underlying these disorders.
Conclusion:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a compound that has been of great interest in scientific research due to its potential therapeutic properties. As a potent and selective inhibitor of GABA-AT, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. While there are some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments, it remains a useful tool for investigating the role of GABA in various physiological and pathological processes. Future research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide could provide valuable insights into the mechanisms underlying neurological and psychiatric disorders, and may lead to the development of new treatments for these conditions.

Synthesis Methods

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with cyclopentylmagnesium bromide, followed by the addition of tert-butyl carbamate and subsequent hydrolysis to yield the final product. This synthesis method has been optimized to produce high yields of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide with high purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a potent and selective inhibitor of GABA-AT, which leads to increased levels of GABA in the brain. This increase in GABA levels has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO/c16-13-7-6-11(9-12(13)15(17,18)19)20-14(21)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNVKFTXUFHEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.